3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide is a complex organic compound that features a furan ring substituted with a nitrophenyl group and an amino-propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by amination and subsequent coupling with a propanamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques like recrystallization and chromatography is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The furan ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(5-(4-nitrophenyl)furan-2-yl)propanamide: Unique due to its specific substitution pattern on the furan ring.
Other Furan Derivatives: Compounds like 3-Amino-4-(1-amino-2-cyanovinyl)furazans and 3-{[(2,3-Dichlorophenyl)amino]methyl}-5-(furan-2-ylmethylidene)-1,3.
Uniqueness
The uniqueness of this compound lies in its combination of a nitrophenyl group and an amino-propanamide chain, which imparts distinct chemical and biological properties compared to other furan derivatives.
Properties
CAS No. |
771522-36-2 |
---|---|
Molecular Formula |
C13H13N3O4 |
Molecular Weight |
275.26 g/mol |
IUPAC Name |
3-amino-3-[5-(4-nitrophenyl)furan-2-yl]propanamide |
InChI |
InChI=1S/C13H13N3O4/c14-10(7-13(15)17)12-6-5-11(20-12)8-1-3-9(4-2-8)16(18)19/h1-6,10H,7,14H2,(H2,15,17) |
InChI Key |
GYBUQOIMLLICHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(CC(=O)N)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.